An In-Depth Technical Guide to 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA): Structure, Properties, and Applications
An In-Depth Technical Guide to 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA): Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), a significant phospholipid in both biological systems and advanced drug delivery research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of POPA, its biological relevance, and its practical applications, with a focus on robust experimental methodologies.
Unveiling the Molecular Architecture and Physicochemical Landscape of POPA
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate, commonly abbreviated as POPA or 16:0-18:1 PA, is a glycerophospholipid distinguished by its specific stereochemistry and fatty acid composition. The molecule consists of a glycerol backbone esterified with palmitic acid (a saturated C16 fatty acid) at the sn-1 position, oleic acid (a monounsaturated C18 fatty acid) at the sn-2 position, and a phosphate group at the sn-3 position[1][2][3][4]. This precise arrangement imparts distinct physicochemical properties that are fundamental to its biological function and utility in formulated systems.
The amphipathic nature of POPA, with its hydrophilic phosphate head group and hydrophobic fatty acid tails, is a defining characteristic. This duality drives its self-assembly into bilayer structures in aqueous environments, forming the basis of biological membranes and synthetic liposomes[1][3].
Key Physicochemical Properties of POPA:
| Property | Value | Source(s) |
| Molecular Formula | C37H71O8P | [4] |
| Molecular Weight | 674.9 g/mol | [5] |
| Physical State | Varies (often supplied in chloroform) | [2] |
| Solubility | Soluble in organic solvents like chloroform | [2] |
| Purity | Typically >95% for research-grade | [2][4] |
Synthesis of POPA: Chemical and Enzymatic Strategies
The synthesis of POPA with high purity and stereospecificity is crucial for its application in research and pharmaceutical development. Both chemical and enzymatic routes can be employed, each with distinct advantages.
Chemo-enzymatic Synthesis Strategy
A common and effective approach to synthesize POPA involves a combination of chemical and enzymatic steps to ensure the correct placement of the fatty acids.
Workflow for Chemo-Enzymatic Synthesis of POPA:
Caption: Chemo-enzymatic synthesis of POPA.
Step-by-Step Protocol (Adapted from related lipid synthesis[6][7]):
-
Protection of the Phosphate Group: The synthesis often begins with a protected sn-glycero-3-phosphate to prevent side reactions.
-
Acylation at the sn-1 Position: The hydroxyl group at the sn-1 position is selectively acylated with palmitoyl chloride in the presence of a suitable base like pyridine in an anhydrous solvent such as dichloromethane. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification of the Mono-acylated Intermediate: The resulting 1-palmitoyl-sn-glycero-3-phosphate is purified using column chromatography on silica gel.
-
Enzymatic Acylation at the sn-2 Position: The purified intermediate is then subjected to enzymatic acylation using a lipase specific for the sn-2 position. The reaction is carried out with oleic acid in a suitable organic solvent.
-
Final Purification: The final product, POPA, is purified from the reaction mixture using column chromatography to remove any unreacted starting materials and byproducts.
Enzymatic Synthesis via Phospholipase D
Alternatively, POPA can be synthesized from a corresponding phosphatidylcholine (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) through the action of Phospholipase D (PLD). PLD catalyzes the hydrolysis of the phosphodiester bond of glycerophospholipids, removing the head group (in this case, choline) to yield the corresponding phosphatidic acid.
Workflow for Enzymatic Synthesis of POPA via PLD:
Caption: Enzymatic synthesis of POPA from POPC.
Biological Significance: POPA as a Key Signaling Lipid
Phosphatidic acid (PA) is not merely a structural component of cell membranes but also a critical second messenger involved in a myriad of cellular processes. The cellular levels of PA are tightly regulated by the interplay of several enzymes, including phospholipases, diacylglycerol kinases, and lysophosphatidic acid acyltransferases.
POPA, as a specific molecular species of PA, is implicated in the regulation of crucial signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism[8][9].
The PI3K/Akt/mTOR Signaling Nexus
The PI3K/Akt/mTOR pathway is a complex signaling cascade that responds to various extracellular and intracellular cues. Dysregulation of this pathway is a hallmark of many diseases, including cancer. While the direct binding and activation of mTOR by phosphatidic acid has been a subject of intense research, it is generally accepted that PA plays a crucial role in the activation of mTORC1.
Simplified PI3K/Akt/mTOR Signaling Pathway:
Caption: Role of POPA in the PI3K/Akt/mTOR pathway.
Evidence suggests that phosphatidic acid can directly bind to the FRB domain of mTOR, promoting its localization to lysosomal membranes where it can be activated by Rheb. The specific contribution of POPA versus other PA species in this process is an active area of investigation.
Analytical Methodologies for POPA
Accurate and robust analytical methods are essential for the characterization, quantification, and quality control of POPA.
Purification by Column Chromatography
Column chromatography is a fundamental technique for the purification of POPA from synthesis reaction mixtures or biological extracts. Silica gel is a commonly used stationary phase for the separation of phospholipids.
Step-by-Step Protocol for Column Chromatography Purification of POPA (Adapted from general lipid purification protocols[10][11][12][13][14]):
-
Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane or a hexane/chloroform mixture).
-
Sample Loading: The crude POPA sample is dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: A solvent gradient is typically employed, starting with a non-polar mobile phase and gradually increasing the polarity.
-
Non-polar lipids and impurities will elute first.
-
POPA, being more polar, will be retained on the column and will elute as the polarity of the mobile phase is increased (e.g., with increasing concentrations of methanol in chloroform).
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing pure POPA.
-
Solvent Evaporation: The solvent from the pooled pure fractions is removed under reduced pressure to yield purified POPA.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the analysis and quantification of POPA. Reversed-phase HPLC is commonly used for the separation of different lipid species.
Typical HPLC Method for POPA Analysis (Adapted from methods for similar lipids[15][16]):
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of solvents such as methanol, acetonitrile, and water, often with a small amount of an ion-pairing agent or buffer. |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
| Column Temperature | 30-40 °C |
Characterization by Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for the structural confirmation of POPA and for its identification in complex mixtures. Electrospray ionization (ESI) is a common ionization method for phospholipids. In negative ion mode, POPA will typically be observed as the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation.
Expected Fragmentation Pattern of POPA in Negative Ion Mode:
The fragmentation of the [M-H]⁻ ion of POPA is expected to yield characteristic product ions corresponding to the loss of the fatty acyl chains.
Caption: Predicted major fragmentation pathways of POPA [M-H]⁻.
Applications in Drug Delivery: POPA-Containing Liposomes
The unique properties of POPA make it a valuable component in the formulation of liposomal drug delivery systems. Its anionic nature and ability to form stable bilayers are key to its utility.
Formulation of Doxorubicin-Loaded Liposomes
POPA can be incorporated into liposomal formulations for the encapsulation of chemotherapeutic agents like doxorubicin. These liposomes can enhance the therapeutic index of the drug by altering its pharmacokinetics and biodistribution.
Step-by-Step Protocol for Preparation of POPA-Containing Doxorubicin Liposomes (Thin-Film Hydration Method)[17][18][19][20][21]:
-
Lipid Film Formation: A mixture of lipids, including POPA, a neutral phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and cholesterol, are dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., ammonium sulfate solution for active drug loading) at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: The MLV suspension is subjected to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Drug Loading: For a drug like doxorubicin, an active loading method using a transmembrane pH or ammonium sulfate gradient is often employed to achieve high encapsulation efficiencies.
-
Purification: Unencapsulated drug is removed by techniques such as dialysis or size exclusion chromatography.
pH-Sensitive Liposomes
POPA and its derivatives can be used to create pH-sensitive liposomes that are stable at physiological pH but become destabilized and release their contents in the acidic microenvironment of tumors or within endosomes[17]. This triggered release mechanism can enhance the site-specific delivery of drugs.
Mechanism of pH-Sensitive Release:
At physiological pH (around 7.4), the phosphate group of POPA is deprotonated and negatively charged, contributing to a stable liposomal membrane. In an acidic environment, the phosphate group becomes protonated, leading to a change in the lipid packing and destabilization of the bilayer, which facilitates the release of the encapsulated drug.
Storage and Handling of POPA
Proper storage and handling are critical to maintain the integrity of POPA, particularly due to the presence of the unsaturated oleoyl chain, which is susceptible to oxidation.
-
Storage: POPA is typically stored in an organic solvent, such as chloroform, at -20°C or below under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis[4].
-
Handling: When handling solutions of POPA, it is important to use glass or Teflon-lined containers and to avoid contact with plastics that may leach impurities. It is also recommended to work under an inert atmosphere as much as possible.
Conclusion
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate is a phospholipid of significant interest due to its defined structure, which imparts unique physicochemical properties. Its role as a signaling molecule, particularly in the context of the PI3K/Akt/mTOR pathway, makes it a key area of study in cell biology and oncology. Furthermore, its utility as a component of advanced drug delivery systems, such as liposomes for targeted cancer therapy, highlights its potential in pharmaceutical sciences. The robust methodologies for its synthesis, purification, and analysis outlined in this guide provide a foundation for researchers to explore and harness the full potential of this versatile molecule.
References
-
In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]
-
Doxorubicin loaded liposomes for lung tumor targeting: in vivo cell line study in human lung cancer. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
Comparative Cellular and In Vivo Anti-cancer studies of Doxorubicin Liposomes Prepared with Different Types of Phospholipids. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]
-
In vivo evaluation of doxorubicin carried with long circulating and remote loading proliposome. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
Doxorubicin-loaded liposomes surface engineered with the matrix metalloproteinase-2 cleavable polyethylene glycol conjugate for cancer therapy. (2023). National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
Pharmacokinetics and biodistribution of nanoparticles. (2008). PubMed. Retrieved January 9, 2026, from [Link]
-
Fragmentation pathways of polymer ions. (2010). PubMed. Retrieved January 9, 2026, from [Link]
-
(PDF) 9. Pharmacokinetics and biodistribution of the nanoparticles. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Pharmacokinetic, pharmacodynamic and biodistribution following oral administration of nanocarriers containing peptide and protein drugs. (2016). PubMed. Retrieved January 9, 2026, from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 9, 2026, from [Link]
-
In vivo delivery, pharmacokinetics, biodistribution and toxicity of iron oxide nanoparticles. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles. (2009). PubMed. Retrieved January 9, 2026, from [Link]
-
Column chromatography. (n.d.). University of Colorado Boulder. Retrieved January 9, 2026, from [Link]
-
Atmospheric pressure ionisation mass spectrometric fragmentation pathways of noscapine and papaverine revealed by multistage mass spectrometry and in-source deuterium labeling. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Application of An Improved HPLC-FL Method to Screen Serine Palmitoyl Transferase Inhibitors. (2017). Semantic Scholar. Retrieved January 9, 2026, from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | C37H71O8P | CID 5283523. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
A direct linkage between the phosphoinositide 3-kinase-AKT signaling pathway and the mammalian target of rapamycin in mitogen-stimulated and transformed cells. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
(PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
FKBPs and the Akt/mTOR pathway. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Research progress on the PI3K/AKT signaling pathway in gynecological cancer. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
(PDF) The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Activation of the phosphatidylinositol 3-kinase/protein kinase Akt pathway mediates nitric oxide-induced endothelial cell migration and angiogenesis. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression. (2024). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
PI3K/AKT/mTOR-Dependent Stabilization of Oncogenic Far-Upstream Element Binding Proteins in Hepatocellular Carcinoma Cells. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 11. cup.edu.cn [cup.edu.cn]
- 12. web.uvic.ca [web.uvic.ca]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Doxorubicin loaded liposomes for lung tumor targeting: in vivo cell line study in human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vivo evaluation of doxorubicin carried with long circulating and remote loading proliposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Doxorubicin-loaded liposomes surface engineered with the matrix metalloproteinase-2 cleavable polyethylene glycol conjugate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
